Ethyl 3-Fluoro-4-iodobenzoate
Description
Significance of Fluorine and Iodine Substitutions in Aromatic Systems for Advanced Chemical Synthesis
The incorporation of fluorine and iodine into aromatic systems imparts distinct and highly useful characteristics for advanced chemical synthesis.
Iodine's Role: The carbon-iodine bond is the weakest among the carbon-halogen bonds. wikipedia.org This characteristic makes iodoaromatic compounds, like iodobenzene, highly reactive and valuable intermediates in synthesis. wikipedia.orgresearchgate.net The iodine substituent is an excellent leaving group, making it a key player in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions known as cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck reactions). wikipedia.orgnih.gov These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The iodine atom's size and polarizability also differentiate it from other halogens, providing unique reactivity profiles.
The dual substitution in Ethyl 3-fluoro-4-iodobenzoate creates a molecule with differentiated reactivity. The iodine atom provides a handle for cross-coupling reactions, while the fluorine atom modifies the ring's electronics and can enhance the biological properties of the final product.
Overview of Ester Functionality in Tailoring Molecular Reactivity and Applications
The ester group is one of the most fundamental functional groups in organic chemistry, found in everything from natural products to industrial polymers. fiveable.mescripps.edu In the context of a halogenated aromatic compound like this compound, the ethyl benzoate (B1203000) moiety plays several critical roles:
Electronic Modification: The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. ulethbridge.ca This deactivation complements the effects of the halogen substituents and directs incoming electrophiles primarily to the meta-position relative to the ester. ulethbridge.calibretexts.org
Synthetic Handle: The ester itself is a versatile functional group. It can be hydrolyzed back to a carboxylic acid, reduced to an alcohol, or converted into an amide, providing pathways to a wide array of other compound classes. fiveable.meacs.org
Modulation of Physical Properties: The ester group influences the molecule's solubility and polarity. For instance, this compound is expected to have limited solubility in water but good solubility in common organic solvents. solubilityofthings.com These properties are crucial for controlling reaction conditions and for the purification of products.
Historical Context and Evolution of Research in Fluoro- and Iodo-aromatic Compounds
The study of organohalogen chemistry has a rich history, with the development of methods to synthesize fluoro- and iodo-aromatic compounds being pivotal to the advancement of organic chemistry.
The synthesis of the first fluoroaromatic compounds dates to the early 20th century and was initially a significant challenge due to the high reactivity of fluorine. numberanalytics.com A major breakthrough was the discovery of the Schiemann reaction in 1927, which involved the thermal decomposition of aromatic diazonium fluoroborates. nih.gov Another key development was the use of potassium fluoride (B91410) (KF) for nucleophilic halogen exchange (the Halex process), first reported in 1936. nih.govresearchgate.net The field has since evolved dramatically with the creation of a wide range of milder and more selective electrophilic and nucleophilic fluorinating agents. numberanalytics.combeilstein-journals.org
The direct iodination of aromatic compounds is often a reversible reaction. tiwariacademy.com Early methods required the use of an oxidizing agent, such as nitric acid, to convert molecular iodine into a more potent electrophilic species and to consume the hydrogen iodide byproduct, driving the reaction to completion. libretexts.orgjove.com The discovery of metal-catalyzed cross-coupling reactions in the latter half of the 20th century transformed iodo-aromatics from simple substituted benzenes into powerful building blocks for complex molecule synthesis, a role they continue to excel in today. nih.gov
Research Landscape and Emerging Trends for Multi-halogenated Aromatic Esters
The field of multi-halogenated aromatic compounds is dynamic, with ongoing research focused on developing more efficient and selective synthetic methods. A major trend is the site-selective functionalization of polyhalogenated molecules, where chemists can target one halogen over another in a predictable manner. nih.gov This is particularly relevant for compounds like this compound, where the differing reactivity of the C-F and C-I bonds can be exploited.
Recent advances include:
Novel Catalytic Systems: The development of new transition-metal catalysts (based on palladium, nickel, copper, and even gold) and ligand systems allows for cross-coupling reactions under milder conditions and with greater functional group tolerance. facs.websiteacs.orgacs.org
C-H Activation: Direct functionalization of C-H bonds is an emerging area that offers a more atom-economical approach to modifying aromatic rings, bypassing the need for pre-installed halogen "handles."
Photoredox Catalysis: Light-driven reactions are providing new pathways for forming carbon-carbon and carbon-heteroatom bonds, often with unique selectivity compared to traditional thermal methods. nih.gov
Multi-halogenated aromatic esters are increasingly used as versatile intermediates in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science industries. researchgate.netacs.org Their utility as building blocks ensures that research into their synthesis and reactions will remain an active and important area of organic chemistry. solubilityofthings.com
Physicochemical Properties of this compound
Below is a table summarizing key physical and chemical data for the compound.
| Property | Value |
| CAS Number | 1027513-43-4 sigmaaldrich.com |
| Molecular Formula | C₉H₈FIO₂ sigmaaldrich.com |
| Molecular Weight | 294.06 g/mol cymitquimica.com |
| Appearance | Liquid cymitquimica.com |
| Purity | ≥95.0% cymitquimica.com |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-fluoro-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLQREFLOXXOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Fluoro 4 Iodobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of specific atomic nuclei.
Proton (¹H) NMR Spectral Analysis
Carbon-13 (¹³C) NMR Chemical Shift and Coupling Analysis
The ¹³C NMR spectrum is crucial for identifying the number of unique carbon environments in a molecule. For Ethyl 3-Fluoro-4-iodobenzoate, one would anticipate signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electronegative fluorine and iodine substituents. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, providing valuable information for unambiguous signal assignment. As with the proton NMR data, specific experimental ¹³C NMR data for this compound could not be located.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at the C-3 position. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. Additionally, this signal would exhibit coupling to the adjacent aromatic protons, providing further structural confirmation. Unfortunately, no experimental ¹⁹F NMR data for this compound appears to be publicly documented.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₈FIO₂), the expected exact mass would be a key data point for its definitive identification. This precise mass measurement would confirm the presence and number of fluorine and iodine atoms. However, specific HRMS data, including the measured exact mass and fragmentation analysis, is not available in the surveyed literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a sample before their detection by mass spectrometry. This method is instrumental in assessing the purity of a substance and identifying any volatile byproducts from its synthesis. A GC-MS analysis of this compound would provide a retention time for the compound under specific chromatographic conditions and a mass spectrum of the eluted peak. This would serve to confirm the identity of the main component and detect any impurities. Regrettably, no specific GC-MS studies detailing the analysis of this compound could be found.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. openaccesspub.orgmdpi.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can deduce the three-dimensional structure of the constituent molecules and how they pack together in the crystal lattice. brynmawr.edunih.gov
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Bond Lengths and Angles
While the specific crystal structure of this compound is not publicly documented, Single-Crystal X-ray Diffraction (SC-XRD) would be the definitive method to determine its molecular geometry. This technique would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.
Based on data from analogous structures, such as other substituted benzoates, a set of expected bond lengths and angles for this compound can be predicted. The aromatic ring is expected to be largely planar, with the substituents (fluoro, iodo, and ethyl carboxylate groups) lying in or close to the plane of the ring.
Table 1: Expected Crystallographic and Bond Parameter Data for this compound. Note: This table presents hypothetical data based on typical values for similar organic compounds, as specific experimental data for this compound is not available in the reviewed literature.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Examples) |
| a (Å) | 7.0 - 10.0 |
| b (Å) | 6.0 - 8.0 |
| c (Å) | 20.0 - 25.0 |
| β (°) | 90 - 105 |
| Z (molecules/unit cell) | 4 |
| C-I Bond Length (Å) | ~2.10 |
| C-F Bond Length (Å) | ~1.35 |
| C=O Bond Length (Å) | ~1.21 |
| C-O Bond Length (Å) | ~1.34 |
| C-C (aromatic) Bond Length (Å) | 1.38 - 1.40 |
| C-I···O Angle (°) | ~170 - 180 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The solid-state architecture of molecular crystals is governed by a variety of non-covalent intermolecular interactions. rsc.orgsemanticscholar.org For this compound, several key interactions would be anticipated to direct its crystal packing.
Halogen Bonding: This is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govmdpi.com In this molecule, the iodine atom is a potent halogen bond donor. It is expected to form strong C−I···O=C halogen bonds with the carbonyl oxygen of a neighboring molecule. rsc.orgoup.com This type of interaction is a robust and predictable force in crystal engineering, often leading to the formation of one-dimensional chains or tapes. mdpi.com The C-I···O angle is characteristically close to 180°.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules could also contribute to the crystal packing. Depending on the relative orientation of the rings, these can be either face-to-face or offset stacking arrangements. The electron-withdrawing nature of the halogen substituents would influence the quadrupole moment of the aromatic ring, affecting the geometry of these interactions.
Crystal Packing Analysis and Polymorphism Studies
Crystal packing describes how molecules are arranged in three dimensions within the crystal lattice. This arrangement is the result of a delicate balance between the various intermolecular forces to achieve a minimum energy state. mdpi.com The interplay between the strong C−I···O halogen bonds and weaker C-H···O/F and π-π interactions would dictate the final packing motif of this compound.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs of a substance can have different physical properties. Substituted benzoates are known to exhibit polymorphism. nih.govresearchgate.net It is plausible that this compound could also form multiple polymorphs, depending on crystallization conditions such as solvent, temperature, and cooling rate. Each polymorph would feature a unique combination of the intermolecular interactions described above, leading to different packing arrangements and thermodynamic stabilities. Identifying and characterizing potential polymorphs is crucial, particularly in the pharmaceutical and materials sciences.
Other Analytical Techniques for Material Characterization
Voltammetric Studies for Electrochemical Properties (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric techniques are powerful electrochemical methods used to investigate the redox properties of chemical species. openaccesspub.org While no specific voltammetric data for this compound have been published, its electrochemical behavior can be predicted based on its functional groups. Aryl iodides are known to be electrochemically active, typically undergoing reduction at negative potentials corresponding to the cleavage of the C-I bond.
Cyclic Voltammetry (CV): In a CV experiment, the potential is swept linearly to a set value and then swept back to the initial potential. For an aryl iodide, a cathodic (reduction) peak would be expected on the forward scan, corresponding to the irreversible reduction of the C-I bond. The potential at which this peak occurs would provide information about the ease of reduction. The presence of the electron-withdrawing fluorine and ester groups on the aromatic ring would likely make the reduction of the C-I bond occur at a less negative potential compared to unsubstituted iodobenzene.
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique that is particularly useful for quantitative analysis. wikipedia.orgpineresearch.comgamry.compalmsens.com It works by superimposing small potential pulses on a linearly increasing potential ramp and measuring the difference in current before and after the pulse. openaccesspub.org This method minimizes background charging currents, resulting in a peak-shaped voltammogram where the peak height is proportional to the analyte's concentration. palmsens.com For this compound, DPV would be expected to show a well-defined reduction peak, allowing for detection at very low concentrations. gamry.com
Table 2: Predicted Electrochemical Parameters for this compound. Note: This table presents hypothetical data based on the expected electrochemical behavior of substituted aryl iodides. Actual values would need to be determined experimentally.
| Technique | Parameter | Predicted Observation |
| Cyclic Voltammetry (CV) | Cathodic Peak Potential (Epc) | -1.5 to -2.0 V (vs. Ag/AgCl) for C-I bond reduction |
| Anodic Behavior | Oxidation likely occurs at high positive potentials | |
| Reversibility | Irreversible reduction peak (no corresponding oxidation peak) | |
| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | Slightly less negative than Epc from CV |
| Detection Limit | Expected to be in the low micromolar (µM) range or lower |
The electrochemical generation of reactive iodine species from aryl iodides is also a known process, which can be utilized in electro-organic synthesis. nih.gov Voltammetric studies would be the first step in exploring such potential applications for this compound.
Mechanistic and Computational Investigations of Ethyl 3 Fluoro 4 Iodobenzoate Reactivity
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In the context of organic chemistry, DFT allows for the detailed examination of reaction mechanisms, including the characterization of transient species like transition states and intermediates. acs.orgresearchgate.net
Elucidation of Transition States and Intermediates
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. For reactions involving Ethyl 3-fluoro-4-iodobenzoate, this involves calculating the geometries and energies of all reactants, products, and the transient species that connect them.
Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. By locating the TS, chemists can calculate the activation energy (energy barrier) of a reaction. For instance, in a cross-coupling reaction, DFT can model the transition state for the oxidative addition of a palladium catalyst to the carbon-iodine bond of this compound. nih.gov
Intermediates: Intermediates are metastable species that exist in energy minima between transition states. DFT calculations can predict the structure and stability of intermediates, such as the organopalladium complex formed after oxidative addition, providing a complete, step-by-step picture of the reaction pathway. acs.orgresearchgate.net
These computational studies help rationalize why certain reaction pathways are favored over others by comparing the energy barriers of competing mechanisms. researchgate.net
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. This compound presents several potential reaction sites, making the prediction of regioselectivity critical for synthetic planning.
Computational methods like DFT can predict regioselectivity by comparing the activation energies for reactions at different sites. semanticscholar.orgarxiv.org For example, in a C-H functionalization reaction, DFT can determine the energy barriers for activation at each of the different C-H bonds on the aromatic ring. The position with the lowest calculated activation barrier is the predicted site of reaction. This approach has been successfully used in various organic transformations. researchgate.netnih.gov The combination of computational statistics and machine learning models, informed by DFT-derived features, is also emerging as a powerful strategy for predicting selectivity. researchgate.netnih.gov
Analysis of Electronic Effects and Noncovalent Interactions
The reactivity of this compound is governed by the electronic properties of its substituents and its interactions with other molecules.
Electronic Effects: The fluorine atom and the ethyl ester group are both electron-withdrawing, influencing the electron density distribution around the aromatic ring. DFT can quantify these effects through various analysis methods:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and the strength of bonds within the molecule. rsc.org
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity in polar reactions. nih.gov
Noncovalent Interactions: These are weak interactions, such as halogen bonding and hydrogen bonding, that can significantly influence reaction pathways and the stability of intermediates. nih.gov The iodine atom in this compound can participate in halogen bonding, a noncovalent interaction with electron-donating atoms. DFT, often combined with dispersion corrections, can accurately model these interactions and their impact on transition state energies. nih.gov Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts, revealing the effects of substituents like fluorine on crystal packing and interactions. nih.gov
Mechanistic Studies of Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthesis, and this compound is an excellent substrate for these transformations, primarily due to the reactive carbon-iodine bond.
Palladium-Catalyzed Suzuki-Miyaura Coupling Mechanisms
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov The reaction with this compound proceeds through a well-established catalytic cycle, which has been extensively studied using DFT. nih.govrsc.org
The key steps of the mechanism are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-limiting step of the cycle. nih.gov DFT studies show that electron-withdrawing groups on the aryl halide can facilitate this step.
Transmetalation: The organic group from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium center, displacing the iodide. This step typically requires a base to activate the organoboron species.
Reductive Elimination: The two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
| Step | Description | Role of this compound |
|---|---|---|
| Oxidative Addition | The active Pd(0) catalyst inserts into the C-I bond. This is often the rate-determining step. | The C-I bond is the site of reaction. Electron-withdrawing F and COOEt groups facilitate this step. |
| Transmetalation | An organic group (R') from an organoboron reagent (R'-BY₂) is transferred to the Pd(II) center. | The aryl group of the initial substrate is now part of the Pd(II) intermediate. |
| Reductive Elimination | The two organic groups on the Pd(II) center couple to form the final product and regenerate the Pd(0) catalyst. | The aryl group is eliminated from the palladium catalyst, now bonded to the new organic group (R'). |
Copper-Catalyzed Cross-Coupling Reactions (e.g., with Difluorophosphonates)
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems. A notable application involving substrates like this compound is the cross-coupling with organozinc reagents to introduce fluorinated groups.
Specifically, a copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate has been developed. acs.orgnih.gov This reaction provides an efficient route to synthesize aryldifluorophosphonates. acs.orgnih.gov
Key findings from mechanistic studies include:
High Efficiency: The reaction demonstrates high efficiency and compatibility with various functional groups. acs.org
Role of the Ester Group: It is hypothesized that the ester group ortho to the iodine can act as a directing group, chelating to the copper and facilitating the oxidative addition step, which makes a catalytic process possible. acs.org
Proposed Mechanism: While a simple single electron transfer (SET) mechanism via a difluorophosphonate radical is considered unlikely to be the sole pathway, the detailed mechanism is complex and remains an area of active investigation. acs.org The reaction likely involves an organocopper intermediate, with the benzoate (B1203000) ester playing a crucial role in the reaction's efficiency. acs.org
| Finding | Description | Reference |
|---|---|---|
| Reaction Type | Copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate. | acs.orgnih.gov |
| Key Features | High reaction efficiency, excellent functional group compatibility, and operational simplicity. | acs.org |
| Proposed Mechanistic Aspect | The benzoate ester group may act as a directing group, facilitating the oxidative addition of copper to the C-I bond. | acs.org |
| Mechanism Status | A pure single electron transfer (SET) mechanism is considered unlikely; the detailed catalytic cycle is still under investigation. | acs.org |
Role of Directing Groups and Ligand Effects in Catalytic Cycles
In transition-metal-catalyzed reactions, particularly those involving palladium, the substituents on the aromatic ring of this compound play a critical role in directing the course of the reaction. The fluorine and iodine atoms, along with the ethyl ester group, exert electronic and steric effects that influence the efficiency and selectivity of catalytic cycles.
The iodine atom is the primary site of reactivity in typical cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to a low-valent metal center (e.g., Pd(0)). The fluorine atom and the ethyl ester group, being electron-withdrawing, can influence the electron density at the carbon atom bonded to iodine, thereby affecting the rate of oxidative addition.
The choice of ligands coordinated to the metal center is paramount in modulating the reactivity and selectivity of the catalytic process. rsc.org Bulky, electron-rich phosphine (B1218219) ligands, for instance, are known to enhance the rate of oxidative addition and subsequent steps in the catalytic cycle. nih.gov For a substrate like this compound, the ligand can influence which C-X bond (C-I vs. C-F) is activated, although C-I bond activation is overwhelmingly favored. The ligand's steric and electronic properties can be fine-tuned to optimize catalyst performance, preventing catalyst deactivation and promoting the desired reductive elimination step to afford the final product.
The interplay between the directing effects of the substituents on the benzoate ring and the properties of the ligand on the metal catalyst is a key area of mechanistic investigation. For example, in palladium-catalyzed couplings, the formation of the active catalyst and its interaction with the aryl iodide are critical steps that are heavily influenced by the ligand sphere. nih.gov
Table 1: Influence of Ligand Properties on Catalytic Cycles
| Ligand Property | Effect on Catalytic Cycle | Relevance to this compound |
| Electron Donating | Increases electron density on the metal center, promoting oxidative addition. | Can facilitate the initial C-I bond cleavage. |
| Steric Bulk | Promotes reductive elimination and can prevent the formation of inactive catalyst species. | Crucial for efficient turnover and high yields in cross-coupling reactions. |
| Bite Angle (for bidentate ligands) | Influences the geometry of the metal complex, affecting both oxidative addition and reductive elimination rates. | Can be tuned to optimize the reaction pathway and suppress side reactions. |
Investigation of Radical Pathways and Electron Transfer Processes
While many cross-coupling reactions involving aryl halides are thought to proceed through a two-electron, polar mechanism (oxidative addition, transmetalation, reductive elimination), the potential for single-electron transfer (SET) pathways, leading to the formation of radical intermediates, cannot be overlooked. The presence of the iodine atom in this compound makes the molecule susceptible to such processes.
Computational studies can help to delineate the energetic barriers for both polar and radical pathways. The feasibility of an SET mechanism often depends on the redox potentials of the catalyst and the substrate, as well as the reaction conditions. For instance, the formation of an aryl radical from an aryl iodide can be initiated by a sufficiently electron-rich metal complex.
Investigations into the reactions of similar halogenated compounds have shown that radical mechanisms can be operative, particularly under certain photochemical or electrochemical conditions. epa.gov For this compound, the cleavage of the C-I bond could potentially occur homolytically to generate a 3-fluoro-4-ethoxycarbonylphenyl radical. This radical could then participate in subsequent reaction steps.
Theoretical Descriptors and Reactivity Correlations
To move beyond qualitative descriptions of reactivity, computational chemistry offers a suite of quantitative tools in the form of theoretical descriptors. These descriptors, derived from the electronic structure of the molecule, can be correlated with experimental reactivity data to build predictive models.
Hammett Analysis for Substituent Electronic Effects
The Hammett equation is a classic example of a linear free-energy relationship that quantifies the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the rate or equilibrium constant of a reaction to the electronic properties of a substituent through the substituent constant (σ) and the reaction constant (ρ).
A computational Hammett analysis can be performed by calculating a property that reflects the electronic effect of the substituents, such as the charge on a specific atom or the energy of a frontier molecular orbital, and correlating it with the experimental σ values. This approach can be used to predict the reactivity of a series of related compounds.
Table 2: Hammett Substituent Constants (σ) for Relevant Substituents
| Substituent | Position | σ_meta | σ_para |
| F | meta | 0.34 | - |
| I | para | - | 0.18 |
| COOC2H5 | - | 0.37 | 0.45 |
Note: These are general values and can vary slightly depending on the specific reaction and conditions.
Quantum Chemical Descriptors for Reactivity Prediction
A wide range of quantum chemical descriptors can be calculated to predict the reactivity of this compound. ethz.chrsc.org These descriptors provide insight into the electronic structure and are often used in quantitative structure-activity relationship (QSAR) studies.
Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. researchgate.net For this compound, the LUMO is likely to be localized in a way that facilitates the acceptance of an electron, leading to C-I bond cleavage.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show electrophilic character around the carbon atom attached to the iodine, making it susceptible to nucleophilic attack or oxidative addition.
Calculated Charges: Atomic charges, calculated using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital), can indicate the most reactive sites in the molecule.
Bond Dissociation Energies (BDEs): The calculated BDE of the C-I bond can be directly correlated with its propensity to undergo cleavage, either homolytically or heterolytically.
These descriptors, when used in combination, can provide a detailed and predictive understanding of the reactivity of this compound in various chemical transformations. nih.gov
Table 3: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Definition | Significance for Reactivity |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential and electron-donating ability. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | E_LUMO - E_HOMO | Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Electrostatic Potential | The potential experienced by a positive point charge at a particular location near a molecule. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
Applications and Advanced Research Directions for Ethyl 3 Fluoro 4 Iodobenzoate
Applications in Advanced Organic Synthesis
The distinct electronic and steric properties of Ethyl 3-Fluoro-4-iodobenzoate make it a strategic starting material for constructing elaborate molecular architectures.
Building Block for Complex Polyaromatic Systems and Heterocycles
Polycyclic aromatic hydrocarbons (PAHs) are compounds with two or more fused benzene (B151609) rings, while heterocycles are cyclic compounds containing atoms of at least two different elements in their rings. researchgate.netnih.govnih.gov this compound serves as a foundational component for synthesizing these complex structures. The carbon-iodine bond provides a reactive handle for forming new carbon-carbon bonds, enabling the fusion of additional aromatic rings through reactions like palladium-catalyzed annulations. rsc.org Furthermore, the ethyl ester group can be chemically modified or participate in cyclization reactions to form a wide array of heterocyclic systems, such as pyrazoles or pyrimidines. nih.gov The presence of the fluorine atom influences the electron density of the aromatic ring, which can direct the regioselectivity of these synthetic transformations and impart unique properties to the final products. beilstein-journals.org
Precursor for Diverse Functionalized Aryl Compounds through Cross-Coupling
The carbon-iodine bond in this compound is particularly well-suited for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. scispace.commdpi.comsci-hub.se This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the benzene ring. Palladium-catalyzed reactions are commonly employed to couple the aryl iodide with a wide variety of organic partners. sci-hub.senih.govorganic-chemistry.org This versatility enables the synthesis of a vast library of functionalized aryl compounds from a single, readily available precursor.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Product Class |
| Suzuki Coupling | Organoboron Reagents (e.g., Arylboronic acids) | C-C | Biaryls |
| Stille Coupling | Organotin Reagents (e.g., Arylstannanes) | C-C | Biaryls |
| Sonogashira Coupling | Terminal Alkynes | C-C (alkynyl) | Arylalkynes |
| Heck Coupling | Alkenes | C-C (vinyl) | Arylalkenes (Stilbenes) |
| Buchwald-Hartwig Amination | Amines | C-N | Arylamines |
| Negishi Coupling | Organozinc Reagents | C-C | Biaryls, Alkylarenes |
Synthetic Intermediate in the Preparation of Agrochemicals and Fine Chemicals
The structural motifs accessible from this compound are prevalent in agrochemicals and fine chemicals. Halogenated aromatic rings are key components in many pesticides, including herbicides and fungicides. nih.govijfans.org The strategic placement of fluorine can enhance the biological activity and metabolic stability of these compounds. nih.gov For instance, fluorinated benzoxazinones have been studied as potent herbicides. nih.gov By serving as a precursor to complex aryl derivatives, this compound is an important intermediate in the development of new agrochemicals designed for high efficacy and environmental safety. acs.orgresearchgate.net Its derivatives may also find use as fine chemicals in materials science, where highly specific electronic and physical properties are required.
Role in Medicinal Chemistry and Drug Discovery Scaffolds
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that can be systematically modified to develop new drugs. nih.govscilit.com this compound is an ideal scaffold due to its combination of a stable aromatic core and multiple points for chemical diversification.
Rational Drug Design Leveraging Halogen Effects on Lipophilicity and Metabolic Stability
The incorporation of halogens is a powerful strategy in rational drug design to fine-tune the properties of a drug candidate. sciencedaily.com Fluorine and iodine exert distinct and complementary effects on a molecule's pharmacokinetic profile.
Fluorine: Due to its small size and high electronegativity, fluorine is often used to block metabolic oxidation at a specific site on a molecule. tandfonline.comnih.gov Replacing a hydrogen atom with fluorine can significantly increase the metabolic stability of a drug, leading to a longer half-life in the body. researchgate.netresearchgate.net Fluorine can also alter the acidity or basicity of nearby functional groups and enhance binding affinity to target proteins through specific electrostatic interactions. bohrium.com
Iodine: As a larger and more polarizable halogen, iodine can form strong, directional non-covalent interactions known as halogen bonds. acs.orgnamiki-s.co.jpijres.org This interaction, where the iodine atom acts as an electron acceptor, can be as significant as a hydrogen bond in determining how a drug binds to its protein target. nih.gov The presence of iodine also tends to increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
| Property | Effect of Fluorine | Effect of Iodine | Rationale |
| Metabolic Stability | Generally Increases | Variable | The C-F bond is stronger than C-H, resisting enzymatic cleavage. tandfonline.comresearchgate.net |
| Lipophilicity (Fat Solubility) | Moderate Increase | Significant Increase | Increased molecular size and polarizability enhance lipophilicity. bohrium.com |
| Binding Interactions | H-bonds, Dipole-dipole | Halogen Bonds (X-bonding), van der Waals | Fluorine is a potent H-bond acceptor; Iodine's positive σ-hole enables strong halogen bonds. acs.orgnih.gov |
| Molecular Size | Minimal Increase (H mimic) | Substantial Increase | Van der Waals radius of F (1.47 Å) is close to H (1.20 Å), while I is much larger (1.98 Å). tandfonline.com |
Structure-Activity Relationship (SAR) Studies for Biological Target Efficacy
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how changes in a molecule's structure affect its biological activity. drugdesign.org this compound is an excellent starting point for SAR campaigns. Chemists can synthesize a library of analogs by keeping the core 3-fluorobenzoate (B1230327) structure constant while systematically replacing the iodine at the 4-position with a diverse set of chemical groups via the cross-coupling reactions previously described.
By testing these analogs for their efficacy against a specific biological target (e.g., an enzyme or receptor), researchers can build a detailed map of the chemical features required for potency and selectivity. researchgate.netnih.govbirmingham.ac.uk For example, an SAR study might reveal that a bulky, hydrophobic group at the 4-position is crucial for activity, while a polar, hydrogen-bond-donating group is detrimental. This iterative process of synthesis and testing allows for the optimization of a lead compound into a viable drug candidate. researchgate.net
Development of Derivatives for Targeted Therapies (e.g., Cancer Research)
The strategic incorporation of fluorine into therapeutic agents is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. researchgate.net this compound serves as an excellent precursor for novel anti-cancer agents due to its specific substitution pattern. The presence of fluorine is known to be advantageous in anticancer drug development, contributing to improved efficacy and pharmacokinetics. researchgate.net
Researchers have synthesized a variety of fluorinated compounds, such as chalcones and quinolones, that exhibit significant cytotoxic activity against cancer cell lines. unilag.edu.ngscienceandtechnology.com.vn For instance, certain fluorinated chalcones have demonstrated inhibitory activity against HepG2 cancer cells. scienceandtechnology.com.vn While these studies may not use this compound directly, they highlight the potential of fluorinated scaffolds in cancer therapy. The title compound is an ideal starting material for such scaffolds; the iodine atom can be readily replaced or used in cross-coupling reactions to build more complex molecular architectures, while retaining the beneficial fluorine substituent. This allows for the systematic development of new derivatives for structure-activity relationship (SAR) studies aimed at discovering more potent and selective cancer treatments. unilag.edu.ng
| Derivative Class | Potential Therapeutic Target | Rationale for Fluorine Inclusion |
| Fluorinated Chalcones | Tubulin, Kinases | Enhanced metabolic stability, improved binding affinity |
| Fluorinated Quinolones | Tubulin Polymerization | Increased cytotoxicity and in vivo activity |
| Fluorinated Indolin-2-ones | Kinase inhibition (e.g., c-KIT) | Improved pharmacophore interaction and potency |
Radiolabeling Strategies for Positron Emission Tomography (PET) Imaging and Diagnostic Agents
Positron Emission Tomography (PET) is a powerful non-invasive diagnostic imaging technique that relies on the detection of positron-emitting radionuclides. researchgate.net Fluorine-18 ([¹⁸F]) is a preferred radionuclide for PET due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. lupinepublishers.com
This compound is a highly suitable precursor for the synthesis of [¹⁸F]-labeled PET tracers. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, allowing for selective nucleophilic substitution. Aryl halides, such as iodoaromatic compounds, are common precursors for radiofluorination. nih.gov In this strategy, the iodine atom is replaced with the [¹⁸F] fluoride (B91410) isotope. This process, known as radiofluorination, can be used to label a wide variety of molecules, including potential diagnostic agents for oncology. nih.govnih.gov
The development of novel [¹⁸F]-labeled tracers is crucial for imaging specific biological processes, such as tumor metabolism or receptor expression, providing valuable information for cancer diagnosis and monitoring treatment response. researchgate.net The structure of this compound allows it to be first elaborated into a more complex, biologically active molecule via reactions at the iodine site, followed by a final radiofluorination step to introduce the [¹⁸F] isotope.
| Radionuclide | Half-life | Key Advantage for PET Imaging | Relevance to this compound |
| Fluorine-18 ([¹⁸F]) | 109.8 min | Optimal for imaging, allows for transport | Can be introduced by replacing the iodine atom |
| Carbon-11 ([¹¹C]) | 20.4 min | Allows for multiple scans in one day | Not directly applicable to this precursor |
| Gallium-68 ([⁶⁸Ga]) | 67.7 min | Generator-produced, readily available | Not directly applicable to this precursor |
Contributions to Materials Science and Organic Electronics
Precursors for Advanced Polymer Synthesis and Functional Materials
In materials science, this compound is a valuable monomer for the synthesis of advanced polymers. The iodine atom provides a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction. researchgate.netdergipark.org.tr This powerful synthetic tool allows for the formation of carbon-carbon bonds, enabling the polymerization of aromatic monomers to create conjugated polymers.
Conjugated polymers derived from fluorinated building blocks are of significant interest for applications in organic electronics. researchgate.net The inclusion of fluorine atoms in the polymer backbone can impart desirable properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. longdom.org By polymerizing this compound or its derivatives, materials with tailored properties can be synthesized for use in a range of high-performance applications.
Impact on Charge Transport and Stability in Organic Electronic Devices
The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is highly dependent on the charge transport properties of the materials used. The incorporation of fluorine atoms into organic semiconductors has a profound impact on their electronic structure. rsc.org
Development of Fluorinated Biphenyl (B1667301) Scaffolds for OLEDs and Liquid Crystal Displays
Fluorinated biphenyl structures are key components in modern liquid crystal displays (LCDs) and are also used as building blocks for host and emitter materials in OLEDs. northwestern.edu The synthesis of these scaffolds often relies on cross-coupling reactions where a halogenated aromatic compound is coupled with a boronic acid or ester.
This compound is an ideal precursor for creating these fluorinated biphenyls. Through a Suzuki-Miyaura coupling reaction, the iodine atom can be replaced with a phenyl or other aromatic group, yielding a 2-fluoro-4-substituted biphenyl derivative. This method provides a straightforward route to complex molecules that are central to the function of advanced display technologies. northwestern.edu
Environmental and Sustainable Chemistry Perspectives
The widespread use of halogenated organic compounds raises important questions about their environmental fate and persistence. While highly fluorinated compounds are known for their stability and can be persistent in the environment, studies on the biodegradation of simpler fluorinated aromatics provide some insight. nih.govnih.gov
The carbon-fluorine bond is exceptionally strong, making it resistant to microbial degradation. nih.gov However, the biodegradation of compounds like fluorobenzoates has been observed under specific anaerobic conditions, such as those supporting denitrification. researchgate.net In such cases, microorganisms may be able to cleave the C-F bond. It is also possible for degradation to initiate at other points in the molecule. mdpi.com For this compound, the ester group could be a site for initial hydrolysis, and the carbon-iodine bond is significantly more susceptible to cleavage than the carbon-fluorine bond. Research into "green" or sustainable synthesis methods, such as solvent-free reactions, is also an important consideration for reducing the environmental impact of producing such specialty chemicals. scienceandtechnology.com.vn
Formation of Halogenated Organic Byproducts in Water Treatment Processes
Water disinfection processes, essential for public health, can lead to the unintentional formation of halogenated disinfection byproducts (DBPs). nih.gov While specific studies on this compound in water treatment are not prevalent, the principles governing the formation of DBPs from other halogenated organic compounds provide a framework for understanding its potential behavior.
Halogenated compounds are used in numerous industrial applications, including the manufacturing of pesticides, plastics, and pharmaceuticals. nih.gov During the production of fluoropolymers, for instance, various lower-molecular-weight fluorinated and halogenated organic molecules may be used or emitted into the environment. rsc.org Should a compound like this compound enter source water, it could act as a precursor for DBP formation during treatment processes like chlorination.
The reaction between disinfectants (e.g., chlorine) and natural organic matter in water is a primary pathway for DBP generation. nih.gov The presence of halides such as bromide and iodide in the source water can significantly influence the type and concentration of DBPs formed. For example, the oxidation of bromide by disinfectants like peracetic acid can generate hypobromous acid, which then reacts with organic matter to form brominated byproducts, such as bromoform. nih.gov Similarly, iodide can be oxidized to hypoiodous acid, leading to the formation of iodinated DBPs, which are often more toxic than their chlorinated or brominated counterparts. duke.edu
Given its structure, this compound in a water matrix could undergo several transformations during disinfection:
Reaction with Oxidants: Strong oxidants could potentially cleave the ester group or modify the aromatic ring, creating new precursors for halogenation.
Contribution to Halogenated Byproducts: The fluorine and iodine atoms on the benzene ring could influence the reactivity of the molecule, potentially leading to the formation of mixed halogenated DBPs if other halides are present.
| Water Treatment Process | Reactants | Potential Halogenated Byproducts | Governing Factors |
|---|---|---|---|
| Chlorination | Chlorine, Organic Matter, Bromide, Iodide | Trihalomethanes (THMs), Haloacetic Acids (HAAs) | pH, Temperature, Halide Concentration, Disinfectant Dose |
| Oxidation with Peracetic Acid | Peracetic Acid, Bromide, Organic Matter | Bromoform and other Brominated Organics nih.gov | PAA Concentration, Bromide Level, pH nih.gov |
| Chloramination | Chloramines, Organic Matter, Iodide | Iodinated DBPs, Haloacetonitriles duke.edu | Chlorine-to-Ammonia Ratio, Presence of Iodide duke.edu |
Research on Biodegradation and Environmental Fate of Halogenated Aromatic Esters
The environmental persistence and fate of synthetic halogenated compounds are of significant concern. nih.govnih.gov Many of these substances are xenobiotics that are recalcitrant to natural degradation processes, leading to their accumulation in the environment. nih.govnih.gov The study of the biodegradation of halogenated aromatic esters is crucial for understanding their environmental impact and for developing bioremediation strategies.
Microorganisms have evolved a diverse array of enzymes and metabolic pathways to break down a wide variety of synthetic chemicals. nih.gov The biodegradation of halogenated aromatics is a key process for removing these toxicants from the environment in a sustainable and low-cost manner. nih.gov This process typically involves several stages:
Initial Attack: Enzymes initiate the degradation by targeting the aromatic ring or the halogen substituent. Oxygenases, for example, can incorporate hydroxyl groups into the aromatic ring, making it less stable and more susceptible to cleavage. nih.gov
Dehalogenation: The removal of halogen atoms is a critical step. This can occur through different mechanisms, including oxidative, reductive, or hydrolytic dehalogenation. nih.gov For instance, reductive dehalogenation involves the replacement of a halogen substituent with a hydrogen atom. nih.gov
Ring Cleavage: Once the ring is destabilized, dioxygenases can cleave the aromatic structure, breaking it down into smaller, aliphatic molecules.
Central Metabolism: These smaller molecules can then enter the central metabolic pathways of the microorganism and be used for energy and cell growth.
The specific structure of this compound, with both fluorine and iodine atoms, presents a complex challenge for microbial degradation. The carbon-fluorine bond is exceptionally strong and stable, making fluorinated compounds particularly persistent. nih.gov However, research has shown that some microbes can metabolize fluorinated substances. For example, the biodegradation of 4-fluorobenzoyl CoA in Thauera aromatica involves a reductive dehalogenation step to eliminate hydrogen fluoride. nih.gov The carbon-iodine bond is weaker and more susceptible to cleavage, suggesting that deiodination might be an initial step in the biodegradation of this compound.
The environmental fate of such compounds is determined by a combination of physical, chemical, and biological processes. nih.goveaht.org Perfluorinated compounds (PFCs) are known for their persistence and potential for long-range environmental transport. eaht.org Similarly, polyfluorinated iodine alkanes have been identified as environmental contaminants that can degrade to other persistent perfluorinated compounds. nih.gov This suggests that the environmental fate of this compound would be characterized by high persistence, with biodegradation occurring slowly under specific microbial conditions.
| Biodegradation Mechanism | Enzyme Class | Description | Relevance to Halogenated Aromatics |
|---|---|---|---|
| Oxidative Dehalogenation | Monooxygenases | Incorporation of a hydroxyl group with concomitant removal of a halide, increasing water solubility. nih.gov | A common initial step to decrease the toxicity of halogenated aromatic compounds. nih.gov |
| Reductive Dehalogenation | Reductive Dehalogenases | Replacement of a halogen atom with a hydrogen atom. nih.gov | Important under anaerobic conditions for breaking down highly halogenated compounds. |
| Hydrolytic Dehalogenation | Hydrolases | Replacement of a halogen atom with a hydroxyl group from water. | Effective for some aliphatic and aromatic halogenated compounds. |
| Ring Cleavage | Dioxygenases | Breaks open the aromatic ring after initial modifications. | A key step that converts cyclic aromatic compounds into linear molecules for further metabolism. |
Development of Green Synthesis Alternatives for Halogenated Compounds
Traditional methods for synthesizing halogenated organic compounds often involve harsh reaction conditions and the use of toxic reagents or metal catalysts, leading to significant environmental concerns. mdpi.com In response, the principles of green chemistry are being applied to develop more sustainable and environmentally friendly synthetic routes. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.
For a compound like this compound, green synthesis alternatives could focus on several key areas:
Use of Green Solvents and Catalysts: Replacing conventional volatile organic solvents with greener alternatives like ethyl lactate (B86563) or glycerol (B35011) can significantly reduce environmental impact. researchgate.netnih.gov The use of bio-based catalysts, such as those derived from onion peel or pineapple juice, offers a renewable and non-toxic alternative to metal catalysts. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption compared to conventional heating methods.
Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces the number of purification steps, thereby minimizing waste. nih.gov
Biocatalysis and Microbial Synthesis: A more advanced approach involves using enzymes or whole microorganisms to perform specific chemical transformations. For example, engineered yeast strains hosting refactored plant biosynthetic pathways can be used to produce halogenated molecules. nih.gov Promiscuous enzymes, such as certain tryptophan synthases, have been identified that can incorporate various halogens (including fluorine, chlorine, bromine, and iodine) into organic molecules from simple, cheaper feedstocks like halogenated indole. nih.gov
These green chemistry strategies provide a pathway to synthesize complex halogenated compounds more sustainably. By focusing on renewable feedstocks, benign reaction conditions, and atom economy, chemists can reduce the environmental footprint associated with the production of these important chemical intermediates.
| Synthesis Approach | Key Principles | Advantages | Examples |
|---|---|---|---|
| Traditional Synthesis | Use of conventional solvents, metal catalysts, harsh conditions. mdpi.com | Well-established and versatile. | Copper- or Palladium-catalyzed reactions. mdpi.com |
| Green Solvents/Catalysts | Use of bio-based solvents and natural catalysts. researchgate.netnih.gov | Reduced toxicity, renewable resources, lower environmental impact. | Reactions in ethyl lactate; catalysis by onion peel extract. researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Use of microwave energy for heating. | Faster reaction times, improved yields, energy efficiency. | Rapid synthesis of heterocyclic compounds. |
| Microbial/Enzymatic Synthesis | Use of engineered microbes or isolated enzymes. nih.gov | High selectivity, mild reaction conditions, use of renewable feedstocks. | Yeast fermentation to produce halogenated alkaloids. nih.gov |
Conclusion and Future Research Perspectives
Summary of Current Knowledge and Research Gaps
Current knowledge of Ethyl 3-fluoro-4-iodobenzoate is primarily centered on its role as a synthetic intermediate. The presence of two different halogen atoms at specific positions, along with an ethyl ester group, makes it a valuable synthon in organic chemistry. The iodine atom can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 4-position. The fluorine atom, on the other hand, is generally more stable and can influence the electronic properties and metabolic stability of the final products, a desirable feature in medicinal chemistry. acs.org
Despite its potential, specific research focused exclusively on this compound is not extensively documented in publicly available literature. Much of the understanding is inferred from studies on analogous fluoro-iodinated aromatic compounds. A significant research gap exists in the comprehensive characterization of its reactivity profile under various catalytic conditions. Furthermore, there is a lack of detailed studies on its physical properties and toxicological profile. While its utility as a building block is recognized, its full potential in the synthesis of novel bioactive compounds and functional materials remains largely unexplored.
Potential for Novel Synthetic Methodologies and Catalytic Systems
Future research should focus on the development of more efficient and sustainable methods for the synthesis of this compound and its derivatives. While classical methods for the synthesis of halogenated benzoic acids exist, there is a growing need for greener alternatives that minimize waste and avoid harsh reagents. researchgate.netnih.gov
Novel Synthetic Approaches:
Late-stage C-H functionalization: The development of regioselective C-H activation and halogenation techniques could provide more direct and atom-economical routes to this and related polyfunctionalized aromatics.
Flow chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of pharmaceutical intermediates. mdpi.com
Biocatalysis: The use of halogenase enzymes for the regioselective halogenation of aromatic precursors presents a promising avenue for the sustainable production of halogenated compounds. researchgate.netmdpi.com Research into engineering enzymes that can specifically synthesize this compound could be a significant breakthrough. rsc.orgtudelft.nl
Advanced Catalytic Systems:
Transition-metal-free catalysis: Exploring hypervalent iodine chemistry and other transition-metal-free cross-coupling reactions can reduce reliance on expensive and potentially toxic heavy metals like palladium. acs.orginnovations-report.combioengineer.org
Photoredox catalysis: Light-mediated reactions offer mild conditions for a variety of chemical transformations and could be applied to the functionalization of this compound. nih.gov
Dual catalysis: Combining different catalytic modes, such as transition metal catalysis with biocatalysis or photoredox catalysis, could enable novel and more efficient synthetic pathways.
Emerging Applications in Interdisciplinary Scientific Fields
The unique structural features of this compound make it a promising candidate for applications in several interdisciplinary fields.
Medicinal Chemistry and Pharmaceutical Sciences:
Precursor for PET Radioligands: The presence of an iodine atom makes it an ideal precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. nih.gov The iodine can be replaced with a positron-emitting isotope, such as Fluorine-18, allowing for the development of novel imaging agents for diagnosing and monitoring diseases like cancer. nih.govnih.gov
Scaffold for Bioactive Molecules: The fluorinated phenyl ring is a common motif in many pharmaceuticals due to the ability of fluorine to enhance metabolic stability and binding affinity. acs.orgacs.org this compound can serve as a starting material for the synthesis of new drug candidates.
Materials Science:
Organic Electronics: Aromatic compounds are the backbone of many organic electronic materials. nist.gov The specific substitution pattern of this compound could be exploited to synthesize novel organic semiconductors, liquid crystals, or polymers with tailored electronic and optical properties.
Functional Polymers: Incorporation of this building block into polymer chains could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.
Agrochemicals:
Halogenated aromatic compounds are also prevalent in agrochemicals such as pesticides and herbicides. nih.gov this compound could be a valuable intermediate for the development of new and more effective crop protection agents.
Implications for Sustainable Chemical Development and Environmental Impact Mitigation
The future development and application of this compound should be guided by the principles of green chemistry to minimize environmental impact. researchgate.netnih.gov
Key Sustainability Considerations:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. nih.gov
Use of Renewable Feedstocks: Exploring bio-based starting materials for the synthesis of the aromatic core would contribute to a more sustainable chemical industry. mdpi.com
Solvent Selection: Prioritizing the use of greener solvents or solvent-free reaction conditions can significantly reduce the environmental footprint of synthetic processes. rsc.orgnih.gov
Catalyst Recycling: For reactions involving precious metal catalysts, developing efficient methods for catalyst recovery and reuse is essential for economic and environmental sustainability. rsc.org
Biodegradability: Investigating the environmental fate and biodegradability of this compound and its derivatives is necessary to assess their long-term environmental impact. The potential for microorganisms to dehalogenate such compounds could be an area of future research. mdpi.com
By focusing on these areas, the scientific community can harness the full potential of this compound while ensuring that its production and application are aligned with the goals of sustainable development.
Q & A
Basic Question: What are the established synthetic routes for Ethyl 3-Fluoro-4-iodobenzoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of this compound typically involves sequential halogenation and esterification steps. A general approach includes:
Halogenation : Direct iodination of 3-fluoro-4-aminobenzoic acid derivatives using iodine monochloride (ICl) in acidic media.
Esterification : Reaction of the iodinated benzoic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).
- Optimization Strategies :
- Temperature Control : Maintain 0–5°C during iodination to minimize side reactions.
- Catalyst Selection : Use DCC (N,N'-dicyclohexylcarbodiimide) for esterification to enhance yield (85–92%) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Advanced Question: How can researchers resolve discrepancies in crystallographic data during structural characterization of this compound?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., bond-length anomalies or disordered atoms) can be addressed using:
SHELX Refinement :
- Use SHELXL for least-squares refinement with anisotropic displacement parameters for heavy atoms (iodine).
- Apply TWIN/BASF commands to model twinning in crystals .
Validation Tools :
- Check for overfitting using Rfree values; discrepancies >5% require re-examination of the model.
- Cross-validate with spectroscopic data (e.g., NMR chemical shifts for aromatic protons) .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
<sup>1</sup>H/ <sup>13</sup>C NMR :
- Aromatic Region : Expect splitting patterns due to <sup>19</sup>F-<sup>1</sup>H coupling (J = 8–12 Hz). The iodine atom induces deshielding (~δ 7.5–8.5 ppm for aromatic protons) .
FT-IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and C-I stretch at 550–600 cm⁻¹.
Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 324.97 (M+H⁺) .
Advanced Question: What strategies reconcile conflicting spectral data (e.g., NMR vs. X-ray) in halogenated benzoates?
Methodological Answer:
Dynamic NMR Analysis :
- For temperature-dependent splitting (e.g., hindered rotation of the ester group), use variable-temperature NMR to resolve overlapping signals .
Computational Validation :
- Compare experimental <sup>19</sup>F NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm substituent positions .
Complementary Techniques :
Basic Question: How does the iodine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The iodine atom acts as a directing group and participates in:
Buchwald-Hartwig Amination :
- Use Pd(OAc)₂/XPhos catalyst to replace iodine with amines (yields: 70–80%) .
Suzuki-Miyaura Coupling :
- Optimize with Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (1:1) at 80°C .
Key Consideration : The electron-withdrawing fluorine atom meta to iodine enhances oxidative addition rates in Pd-catalyzed reactions .
Advanced Question: What methodological approaches investigate this compound’s bioactivity in enzyme inhibition?
Methodological Answer:
Enzyme Assays :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against cytochrome P450 enzymes.
- IC50 Determination : Perform dose-response curves with fluorogenic substrates (e.g., 7-ethoxyresorufin) .
Molecular Docking :
- Simulate binding poses (AutoDock Vina) using crystal structures of target enzymes (PDB ID: 3E6I) to identify key interactions (e.g., halogen bonding with Tyr-139) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
